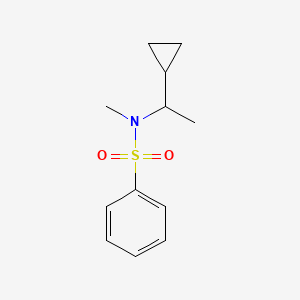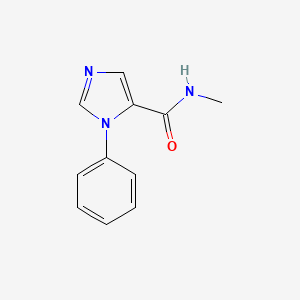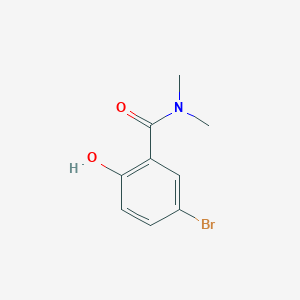![molecular formula C10H12BrNOS B7509786 N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide, also known as BrCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BrCB is a cyclobutane-based compound that contains a thiophene ring and a bromine atom.
Wirkmechanismus
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that this compound may inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of ion channels and receptors in the nervous system, leading to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, which may be attributed to its ability to inhibit the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, which may be due to its ability to modulate various signaling pathways involved in cell survival and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown potent biological activity in various scientific research applications, making it a promising compound for further investigation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide research. One area of interest is its potential as a neuroprotective agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of this compound may lead to the development of more potent and selective compounds. Finally, the potential toxicity of this compound needs to be further evaluated to determine its safety for use in humans.
Synthesemethoden
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide involves the reaction of 5-bromothiophene-3-carboxaldehyde with cyclobutanecarboxylic acid in the presence of a suitable base such as triethylamine. The resulting this compound compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown promising results in various scientific research applications, particularly in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties in animal models. Additionally, this compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-4-7(6-14-9)5-12-10(13)8-2-1-3-8/h4,6,8H,1-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOBHWVTMUMEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)




![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)

![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
